molecular formula C8H14N2S B2643209 [2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine CAS No. 954575-29-2

[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine

Cat. No.: B2643209
CAS No.: 954575-29-2
M. Wt: 170.27
InChI Key: JLSSIEXZXYNSOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine” is an aromatic amine . It is also known as 2-Thiopheneethylamine .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “this compound”, has been a topic of interest in recent years . Various strategies have been employed, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiophene ring attached to an ethylamine group . The molecule contains a total of 25 bonds, including 11 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Thiophene .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 170.28 .

Scientific Research Applications

Synthesis and Complexation

The aminoiminophenols derived from similar compounds have been used to synthesize mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) through reactions with nickel(II) chloride, K(2)[PtCl(4)], or copper(II) acetate. These processes lead to the production of complexes characterized by IR, 1H^1H and 13C^{13}C NMR spectroscopies, elemental analyses, and single-crystal X-ray diffraction analyses. Such complexes exhibit potential in the construction of finite 1D chains and 3D frameworks due to extensive hydrogen bonds (Mukhopadhyay et al., 2009).

Sensing Applications

Polythiophene-based conjugated polymers synthesized using similar compounds demonstrate high selectivity and sensitivity toward Hg2+ in aqueous solutions at pH 3. These materials serve as fluorescent probes, leveraging electrostatic effects and complexation to detect metal ions and amino acids, showcasing a promising approach for environmental monitoring and biochemical applications (Guo et al., 2014).

Peptide Chemistry

In peptide chemistry, derivatives of similar compounds have been utilized as protecting groups for carboxyl-protection of amino acids or peptides. This methodology facilitates stable and reversible protection, which is critical for the synthesis of peptides under standard conditions (Chantreux et al., 1984).

Biological Activity Studies

Compounds bearing resemblance in structure have been synthesized and their metal complexes studied for biological activity against bacterial species. Such research provides insights into the antimicrobial properties of these complexes, highlighting their potential in the development of new antibacterial and antifungal agents (Al‐Hamdani & Al Zoubi, 2015).

Conducting Polymers

The Mannich reaction with similar compounds has been employed to synthesize conducting polymers, demonstrating the versatility of such compounds in materials science. This approach leads to the creation of novel monomers for the production of polymers with potential applications in electronics and optoelectronics (Kim & Elsenbaumer, 1998).

Safety and Hazards

“[2-Amino-1-(thiophen-3-yl)ethyl]dimethylamine” is classified as a dangerous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has the signal word “Danger” and the hazard statement H314, which indicates that it causes severe skin burns and eye damage .

Properties

IUPAC Name

N,N-dimethyl-1-thiophen-3-ylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2S/c1-10(2)8(5-9)7-3-4-11-6-7/h3-4,6,8H,5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLSSIEXZXYNSOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CN)C1=CSC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

954575-29-2
Record name [2-amino-1-(thiophen-3-yl)ethyl]dimethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.